Cas no 821-11-4 (trans-2-Butene-1,4-diol)

Technical Introduction: trans-2-Butene-1,4-diol trans-2-Butene-1,4-diol is a diunsaturated diol with the molecular formula C₄H₆(OH)₂. It features a trans-configuration across the double bond, contributing to its distinct chemical reactivity and stability. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of polymers, agrochemicals, and specialty chemicals. Its bifunctional hydroxyl groups enable selective modifications, such as esterification or etherification, while the conjugated double bond offers opportunities for further derivatization. The trans-geometry enhances thermal stability compared to its cis-counterpart, making it suitable for applications requiring controlled reactivity. It is commonly utilized in research and industrial settings for its predictable behavior and synthetic utility.
trans-2-Butene-1,4-diol structure
trans-2-Butene-1,4-diol structure
Product Name:trans-2-Butene-1,4-diol
CAS No:821-11-4
MF:C4H8O2
MW:88.1051216125488
MDL:MFCD00063207
CID:724205
PubChem ID:175854
Update Time:2025-11-02

trans-2-Butene-1,4-diol Chemical and Physical Properties

Names and Identifiers

    • 2-Butene-1,4-diol,(2E)-
    • trans-2-Butene-1,4-diol
    • (+-)-2t-Brom-cyclopropan-r-carbonsaeure
    • (+-)-trans-2-Brom-cyclopropancarbonsaeure
    • (1SR,2RS)-2-bromocyclopropanecarboxylic acid
    • (E)-1,4-dihydroxy-2-butene
    • (E)-2-butene-1,4-diol
    • 2-BUTENE-1,4-DIOL
    • cis 2-butene-1,4-diol
    • Cyclopropanecarboxylicacid,2-bromo
    • trans-1,4-dihydroxy-2-butene
    • trans-2-bromocyclopropanecarboxylic acid
    • Penitricin C
    • trans-2-Buten-1,4-diol
    • (E)2-Butene-1,4-Diol
    • (E)-but-2-ene-1,4-diol
    • but-2-ene-1,4-diol
    • 2-butene-1,4-diol, (2E)-
    • Agrisynth B2D
    • Caswell No. 120
    • (2E)-2-Butene-1,4-diol
    • 2-Butene, 1,4-dihydroxy-
    • 2-Buten-1,4-diol
    • (2E)-but-2-ene-1,4-diol
    • 1,4-DIHYDROXY-2-BUTENE
    • EPA Pesticide Chemical Code 220100
    • ORTVZLZNOYNASJ-OWOJBTEDSA-N
    • 0P6354W2W1
    • 2-Butene-1,4-diol,c&t
    • (2E)-2-Butene-1
    • (2E)-2-Butene-1,4-diol (ACI)
    • 2-Butene-1,4-diol, (E)- (8CI)
    • 2-Butene-1,4-diol, trans- (6CI)
    • MDL: MFCD00063207
    • Inchi: 1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+
    • InChI Key: ORTVZLZNOYNASJ-OWOJBTEDSA-N
    • SMILES: C(/CO)=C\CO

Computed Properties

  • Exact Mass: 88.05240
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 34.8
  • XLogP3: -0.8
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Density: 1.059±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 25°C(lit.)
  • Boiling Point: 127°C/10mmHg(lit.)
  • Flash Point: 85.4±16.4 ºC,
  • Refractive Index: 1.502 (589.3 nm 20 ºC)
  • Solubility: Soluble (236 g/l) (25 º C),
  • PSA: 40.46000
  • LogP: -0.47280

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trans-2-Butene-1,4-diol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  neutralized
Reference
Axinellamines as Broad-Spectrum Antibacterial Agents: Scalable Synthesis and Biology
Rodriguez, Rodrigo A.; et al, Journal of the American Chemical Society, 2014, 136(43), 15403-15413

Production Method 2

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride ;  1 h, -60 °C → -20 °C
Reference
Synthetic scheme for the preparation of 13C-labeled 2,7-dimethylocta-2,4,6-triene-1,8-dial, the central part of carotenoids
Van Wijk, Arjan A. C.; et al, European Journal of Organic Chemistry, 2002, (24), 4217-4221

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Silica
Reference
A new, facile method for detrifluoroacetylation of esters with triethylamine pretreated silica gel
Ou, Ligong; et al, Organic Preparations and Procedures International, 1999, 31(3), 333-335

Production Method 4

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Preparation of 2-butene-1,4-diol based on 1,4-dichloro-2-butene
Ovchinnikova, T. F.; et al, Osnovn. Organ. Sintez i Neftekhimiya, 1977, (7), 49-53

Production Method 5

Reaction Conditions
1.1 Catalysts: Ruthenium(1+), dichloro[1-[2,6-dimethyl-4-(trimethylammonio)phenyl]-3,5,5-trimet… Solvents: Isopropanol ;  3 h, rt
Reference
Towards Sustainable Catalysis - Highly Efficient Olefin Metathesis in Protic Media Using Phase Labelled Cyclic Alkyl Amino Carbene (CAAC) Ruthenium Catalysts
Nagyhazi, Marton; et al, ChemCatChem, 2020, 12(7), 1953-1957

Production Method 6

Reaction Conditions
1.1 Catalysts: Ruthenate(1-), [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][[5-(2-carb… (PEGA resin supported) Solvents: Water-d2
Reference
A solid-supported phosphine-free ruthenium alkylidene for olefin metathesis in methanol and water
Connon, Stephen J.; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1873-1876

Production Method 7

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  2 h, -10 °C; 16 h, rt
Reference
Synthesis, radiosynthesis and in vivo preliminary evaluation of [11C]LBT-999, a selective radioligand for the visualization of the dopamine transporter with PET
Dolle, Frederic; et al, Bioorganic & Medicinal Chemistry, 2006, 14(4), 1115-1125

Production Method 8

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ,  Benzene ;  reflux
Reference
Solid-phase access to polyhydroxypyrrolizidines by 1,3-dipolar cycloaddition of (S)-3-alkoxypyrroline N-oxide to maleate and crotonate derivatives
Pisaneschi, Federica; et al, Tetrahedron Letters, 2002, 43(33), 5711-5714

Production Method 9

Reaction Conditions
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(4-methoxy-2-quinolinecarboxylato-κN1… Solvents: Water-d2 ;  > 1 h, rt
Reference
Polycondensation of Butenediol: Synthesis of Telechelic 2-Butene-1,4-diol Oligomers
Kiesewetter, Matthew K.; et al, Journal of the American Chemical Society, 2011, 133(41), 16390-16393

Production Method 10

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Solvents: Tetrahydrofuran ;  14 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  neutralized
Reference
Axinellamines as Broad-Spectrum Antibacterial Agents: Scalable Synthesis and Biology
Rodriguez, Rodrigo A.; et al, Journal of the American Chemical Society, 2014, 136(43), 15403-15413

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 36 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ,  Water ;  0 °C; 30 min, rt
Reference
Design and synthesis of a nucleoside and a phosphonate analogue constructed on a branched-threo-tetrofuranose skeleton
Kiran, Y. B.; et al, Tetrahedron Letters, 2013, 54(30), 3949-3952

Production Method 12

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  16 h, 65 °C
Reference
First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4
Nshimiyimana, Robert; et al, RSC Advances, 2022, 12(19), 11613-11618

Production Method 13

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Synthesis of stereodefined polysubstituted olefins. 1. Sequential intermolecular reactions involving selective, stepwise insertion of Pd(0) into allylic and vinylic halide bonds. The stereoselective synthesis of disubstituted olefins
Organ, Michael G.; et al, Journal of Organic Chemistry, 2000, 65(23), 7959-7970

Production Method 14

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Diethyl ether ,  Ethanol ;  16 h, reflux; cooled
Reference
Synthesis, Fluorine-18 Radiolabeling, and Biological Evaluation of N-((E)-4-Fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4'-halophenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Brain Dopamine Transporter with Positron Emission Tomography
Stehouwer, Jeffrey S.; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5549-5557

Production Method 15

Reaction Conditions
1.1 Catalysts: (SP-5-41)-Dichloro[[2-(1-methylethoxy-κO)phenyl]methylene-κC][4-[97-(tricyclo[3.… Solvents: Water-d2 ;  24 h, rt
Reference
Removable Water-Soluble Olefin Metathesis Catalyst via Host-Guest Interaction
Kim, Cheoljae ; et al, Organic Letters, 2018, 20(3), 736-739

Production Method 16

Reaction Conditions
1.1 Reagents: Trichloroacetonitrile Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  5 min, 0 °C; 40 min, 0 °C; 5 min, rt
1.3 Reagents: Boron trifluoride etherate ;  overnight, rt
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  overnight, rt
Reference
Solid-phase synthesis of decalin scaffolds by Robinson annulation with immobilized Nazarov reagents
Roettger, Svenja; et al, European Journal of Organic Chemistry, 2006, (9), 2093-2099

Production Method 17

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Action of lithium aluminum hydride on acetylenic acids
Benedict, Glen E.; et al, Journal of the American Chemical Society, 1951, 73, 5444-5

Production Method 18

Reaction Conditions
1.1 Solvents: Dichloromethane ;  21 h, reflux
Reference
Allyl sulphides in olefin metathesis: catalyst considerations and traceless promotion of ring-closing metathesis
Edwards, Grant A.; et al, Chemical Communications (Cambridge, 2015, 51(3), 515-518

Production Method 19

Reaction Conditions
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… ,  1H-Imidazolium, 1,1′-[(25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,… Solvents: Water-d2 ;  24 h, 45 °C
Reference
Metathesis in pure water mediated by supramolecular additives
Brendgen, Thomas; et al, Advanced Synthesis & Catalysis, 2009, 351(3), 303-307

Production Method 20

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride
Reference
The regio- and stereochemistry of 1,3-dipolar cycloaddition of a chiral methylenenitrone to 1,2-disubstituted alkenes
Ali, Shaikh A.; et al, Journal of Chemical Research, 2008, (1), 38-47

Production Method 21

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C; 0 °C → rt; 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium sulfate Solvents: Water
Reference
Dual Palladium(II)/Tertiary Amine Catalysis for Asymmetric Regioselective Rearrangements of Allylic Carbamates
Bauer, Johannes Moritz ; et al, Chemistry - A European Journal, 2016, 22(16), 5767-5777

Production Method 22

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones
Orac, Crina M., 2009, , 71(2),

Production Method 23

Reaction Conditions
1.1 Reagents: 2,6-Lutidine ,  4-(Dimethylamino)pyridine ,  1,3-Dichloro-1,1,3,3-tetrakis(1-methylethyl)disiloxane Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: 2,6-Lutidine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
1.3 Reagents: Formic acid Solvents: Dichloromethane ;  10 min, rt
Reference
Solid-phase synthesis of decalin scaffolds by Robinson annulation with immobilized Nazarov reagents
Roettger, Svenja; et al, European Journal of Organic Chemistry, 2006, (9), 2093-2099

Production Method 24

Reaction Conditions
1.1 Solvents: Acetic acid ;  21 h, reflux; reflux → rt
2.1 Catalysts: Hydrochloric acid Solvents: Diethyl ether ,  Ethanol ;  16 h, reflux; cooled
Reference
Synthesis, Fluorine-18 Radiolabeling, and Biological Evaluation of N-((E)-4-Fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4'-halophenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Brain Dopamine Transporter with Positron Emission Tomography
Stehouwer, Jeffrey S.; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5549-5557

Production Method 25

Reaction Conditions
1.1 Reagents: Chloroacetone Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methanol ;  5 min, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  12 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  10 h, rt
2.2 Reagents: Methanol Solvents: Toluene ,  Water
Reference
Increasing the Efficiency of the Transannular Diels-Alder Strategy via Palladium(II)-Catalyzed Macrocyclizations
Iafe, Robert G.; et al, Organic Letters, 2013, 15(3), 582-585

trans-2-Butene-1,4-diol Raw materials

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(CAS:821-11-4)trans-2-Butene-1,4-diol
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Additional information on trans-2-Butene-1,4-diol

Comprehensive Guide to trans-2-Butene-1,4-diol (CAS No. 821-11-4): Properties, Applications, and Market Insights

trans-2-Butene-1,4-diol (CAS No. 821-11-4) is a versatile organic compound with a wide range of industrial and research applications. This diol, also known as trans-butenediol, is characterized by its unique molecular structure, featuring two hydroxyl groups attached to a trans-2-butene backbone. Its chemical formula is C4H8O2, and it is often utilized in polymer chemistry, pharmaceuticals, and specialty chemical synthesis.

The growing interest in sustainable chemicals and bio-based intermediates has brought trans-2-Butene-1,4-diol into the spotlight. Researchers are exploring its potential in green chemistry applications, particularly as a precursor for biodegradable polymers. This aligns with the increasing demand for eco-friendly alternatives in industries such as packaging, textiles, and coatings.

One of the most searched questions about trans-2-Butene-1,4-diol is: "What are the key differences between cis and trans isomers of butenediol?" The trans configuration offers distinct advantages in terms of stability and reactivity, making it preferable for certain synthetic pathways. Additionally, its role in cross-coupling reactions and click chemistry has gained attention in recent years, particularly in pharmaceutical research.

From a technical perspective, trans-2-Butene-1,4-diol exhibits interesting physical properties. It is a white crystalline solid at room temperature with a melting point of approximately 58-60°C. Its solubility profile makes it compatible with various organic solvents, including water, ethanol, and acetone. These characteristics contribute to its versatility in formulation chemistry and industrial processes.

The compound's applications extend to multiple sectors. In the polymer industry, it serves as a building block for polyester resins and polyurethane elastomers. The pharmaceutical sector utilizes it as an intermediate in drug synthesis, particularly for compounds requiring rigid diol functionalities. Recent studies have also explored its potential in energy storage materials, where its redox-active properties could benefit battery technologies.

Market trends indicate growing demand for trans-2-Butene-1,4-diol in Asia-Pacific regions, driven by expanding chemical and pharmaceutical manufacturing. Suppliers are increasingly focusing on high-purity grades (≥98%) to meet the stringent requirements of advanced applications. The global market is projected to grow at a CAGR of 5-7% over the next five years, with innovations in catalytic synthesis methods expected to improve production efficiency.

Safety and handling of trans-2-Butene-1,4-diol follow standard laboratory protocols for diol compounds. While not classified as hazardous under normal conditions, proper storage in cool, dry environments is recommended to maintain stability. Material Safety Data Sheets (MSDS) provide comprehensive guidance for industrial users, emphasizing the importance of personal protective equipment when handling powdered forms.

Emerging research directions include the development of enantioselective synthesis methods for trans-2-Butene-1,4-diol derivatives, which could unlock new applications in asymmetric catalysis. The compound's potential in metal-organic frameworks (MOFs) and supramolecular chemistry is another area attracting scientific interest, particularly for gas storage and separation technologies.

For researchers and procurement specialists, key considerations when sourcing trans-2-Butene-1,4-diol include purity specifications, packaging options (from gram-scale to bulk quantities), and supplier certifications. Many manufacturers now offer custom synthesis services to meet specific research or production requirements, reflecting the compound's growing importance in specialty chemical markets.

In conclusion, trans-2-Butene-1,4-diol (CAS No. 821-11-4) represents an important intermediate with expanding applications across multiple industries. Its unique structural features, combined with evolving synthetic methodologies, position it as a compound of continuing interest in both academic and industrial chemistry. As sustainable chemistry initiatives gain momentum, the role of such versatile building blocks will likely become even more significant in developing next-generation materials and pharmaceuticals.

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(CAS:821-11-4)trans-2-Butene-1,4-diol
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Price ($):159.0/636.0
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